(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride

Catalog No.
S8180892
CAS No.
M.F
C11H14ClNO2
M. Wt
227.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride

Product Name

(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]benzoic acid;hydrochloride

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2,(H,13,14);1H/t10-;/m0./s1

InChI Key

PVVCFTFXCAGXRM-PPHPATTJSA-N

SMILES

C1CC(NC1)C2=CC(=CC=C2)C(=O)O.Cl

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)C(=O)O.Cl

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)C(=O)O.Cl

(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride is a chiral compound characterized by a benzoic acid moiety with a pyrrolidine ring attached. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays and formulations.

Involving (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride typically encompass esterification, amidation, and various substitution reactions. For instance, the carboxylic acid group can undergo esterification with alcohols to form esters, while the amine functional group on the pyrrolidine can partake in nucleophilic substitution reactions. Additionally, this compound may participate in bio

The biological activity of (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride has been linked to its interactions with various biological targets. It may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies. Furthermore, studies have indicated that compounds with similar structures often show significant activity against certain cancer cell lines and may influence neurotransmitter systems, suggesting potential applications in neuropharmacology .

Several methods have been reported for the synthesis of (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to construct the pyrrolidine ring.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to achieve enantioselectivity during the formation of the pyrrolidine moiety.
  • Multi-step Synthesis: Involves the formation of the benzoic acid scaffold followed by the introduction of the pyrrolidine ring through cyclization reactions.

Each method varies in complexity, yield, and purity of the final product

(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new analgesics or anti-inflammatory drugs.
  • Research: In studies investigating receptor interactions and signaling pathways.
  • Chemical Biology: As a tool compound for probing biological mechanisms or pathways .

Interaction studies involving (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride typically focus on its binding affinity to specific receptors or enzymes. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding events.
  • Isothermal Titration Calorimetry: To determine thermodynamic parameters of binding.
  • Cellular Assays: To evaluate functional effects on cell viability or signaling pathways.

Such studies help elucidate its mechanism of action and therapeutic potential .

(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride shares structural similarities with various other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
(R)-3-(Pyrrolidin-2-yl)benzoic acidEnantiomerOpposite chirality may lead to different biological activity
3-(Piperidin-1-yl)benzoic acidPiperidine derivativeDifferent nitrogen heterocycle affects binding properties
4-(Aminomethyl)benzoic acidAmino derivativeLacks cyclic structure; different pharmacological profile

This comparison underscores how slight variations in structure can lead to significant differences in biological activity and therapeutic applications .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

227.0713064 g/mol

Monoisotopic Mass

227.0713064 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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